molecular formula C9H9N3O3 B231012 [(E)-1,3-benzodioxol-5-ylmethylideneamino]urea CAS No. 16742-62-4

[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea

Cat. No.: B231012
CAS No.: 16742-62-4
M. Wt: 207.19 g/mol
InChI Key: UXJOKOHHCILTGL-UHFFFAOYSA-N
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Description

Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH2)2 . It serves an important role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals .


Synthesis Analysis

Urea can be produced from inorganic starting materials, which was an important conceptual milestone in chemistry . In the laboratory, urea can be produced from ammonium chloride and potassium cyanate .


Molecular Structure Analysis

Urea is an amide that has two amino groups joined by a carbonyl functional group . It is the simplest amide of carbamic acid .


Chemical Reactions Analysis

Urea can undergo a variety of reactions. For example, it can be hydrolyzed to produce ammonia and carbon dioxide . It can also participate in condensation reactions to form biuret and related compounds .


Physical And Chemical Properties Analysis

Urea is a colorless, odorless solid that is highly soluble in water . It is neither acidic nor alkaline . Urea in concentrations up to 10 M is a powerful protein denaturant as it disrupts the noncovalent bonds in the proteins .

Mechanism of Action

In biological systems, urea plays a crucial role in the urea cycle, which is a metabolic pathway that helps organisms to get rid of excess nitrogen . Urea normalizes serum sodium levels by inducing osmotic excretion of free water .

Future Directions

Research on urea and its derivatives continues to be an active area of study. For example, researchers are investigating the use of urea in the selective catalytic reduction technique for automotive applications . They are also studying the role of glycated proteins, including glycated urea, in the diagnosis and management of diabetes .

Properties

IUPAC Name

(1,3-benzodioxol-5-ylmethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-9(13)12-11-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJOKOHHCILTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937332
Record name 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-62-4
Record name 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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